1-Hydroxy-3-nitro-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
1-hydroxy-3-nitropyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4O3/c5-1-3-2-7(9)6-4(3)8(10)11/h2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBAVEAHFCCXFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1O)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazonium Salt Formation and Nitro Group Introduction
The foundational method for introducing nitro groups to pyrazole derivatives involves converting amino precursors to diazonium salts, followed by nitro substitution. As demonstrated in US Patent 4,235,995, 3(5)-amino-4-pyrazolecarbonitrile undergoes diazotization with fluoroboric acid (HBF₄) and sodium nitrite (NaNO₂) at subzero temperatures (-5°C to 0°C) to form the diazonium fluoborate intermediate. Subsequent treatment with NaNO₂ and copper powder at 20–25°C replaces the diazonium group with a nitro moiety, yielding 3-nitro-4-pyrazolecarbonitrile in 79% yield over two steps.
Critical Reaction Parameters
Functionalization at the 1-Position
The 1-hydroxy substituent in the target compound necessitates substitution at the pyrazole’s nitrogen. Patent data describe 1-substitution via alkoxy or acyloxy intermediates. For example, 1-(2-hydroxyethyl) derivatives are synthesized by reacting sodium salts of pyrazolecarbonitriles with haloalkanol derivatives (e.g., 2-bromoethanol). Subsequent hydrolysis or oxidation could theoretically yield the 1-hydroxy group, though direct methods remain underexplored in available literature.
Green Chemistry Approaches to Pyrazole Synthesis
Deep Eutectic Solvent (DES)-Mediated Reactions
Frontiers in Materials (2023) highlights DES systems (e.g., K₂CO₃:glycerol, 1:4 molar ratio) for synthesizing pyrazole-4-carbonitriles at 60°C without catalysts. While applied to dihydro derivatives, this method could adapt to nitro-hydroxy systems by substituting phenylhydrazine with hydroxylamine derivatives.
Optimized DES Conditions
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| K₂CO₃:Glycerol Ratio | 1:4 | 92% |
| Temperature | 60°C | 15% vs. 50°C |
Mechanochemical Synthesis Using Magnetic Catalysts
A 2021 Frontiers in Chemistry study employs Fe₃O₄@SiO₂@Tannic acid nanoparticles for solvent-free, room-temperature synthesis of 5-amino-pyrazole-4-carbonitriles. Ball milling at 20–25 Hz for 45 minutes achieves 94% yield, suggesting potential for nitro-hydroxy variants via analogous routes.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-3-nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of 1-nitro-3-oxo-1H-pyrazole-4-carbonitrile.
Reduction: Formation of 1-hydroxy-3-amino-1H-pyrazole-4-carbonitrile.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1-Hydroxy-3-nitro-1H-pyrazole-4-carbonitrile exhibits a range of biological activities, making it a valuable scaffold in drug development.
Antimicrobial Activity
Research indicates that derivatives of 3-nitropyrazole, including this compound, demonstrate substantial antimicrobial properties. These compounds have been tested against various microorganisms, including bacteria and fungi, showing effective inhibition at low concentrations. For instance, studies have shown that these compounds can effectively combat pathogens such as Streptococcus pyogenes and Escherichia coli .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of pyrazole derivatives. The synthesis of novel compounds containing the pyrazole structure has led to the discovery of agents that can reduce inflammation in vitro and in vivo, indicating their potential for treating inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has also been explored. It has been found to exhibit cytotoxic effects against various cancer cell lines, including prostate (PC-3) and colorectal (HT-29) cancer cells. The compound's IC50 values suggest promising activity comparable to established chemotherapeutics .
Synthetic Methodologies
The synthesis of this compound involves several innovative approaches:
One-Pot Reactions
Recent advancements have introduced one-pot synthesis methods that streamline the production of pyrazole derivatives. These methods utilize readily available starting materials such as aldehydes and hydrazines, often yielding high purity and good yields .
Mechanochemical Synthesis
Mechanochemical techniques have emerged as environmentally friendly alternatives for synthesizing pyrazole derivatives. The use of solid-state reactions minimizes solvent use and enhances reaction efficiency .
Material Science Applications
The unique properties of this compound extend beyond pharmaceuticals into material science:
Coordination Chemistry
This compound can act as a ligand in coordination complexes, exhibiting interesting coordination properties that are useful in catalysis and materials development. Its ability to form stable complexes with transition metals opens avenues for developing new catalytic systems .
Nanomaterials
Incorporating pyrazole derivatives into nanomaterials has shown promise in enhancing the properties of materials used in sensors and drug delivery systems. The functionalization of nanoparticles with pyrazole compounds can improve their biocompatibility and targeting capabilities .
Case Studies
Several case studies illustrate the diverse applications of this compound:
Mechanism of Action
The mechanism by which 1-hydroxy-3-nitro-1H-pyrazole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of the nitro and cyano groups can enhance its binding affinity and specificity for certain biological targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : 1-Hydroxy-3-nitro-1H-pyrazole-4-carbonitrile
- Molecular Formula : C₄H₂N₄O₃
- Molecular Weight : 154.08 g/mol
- CAS Number : 181585-88-6
This compound features a pyrazole core substituted with a hydroxy group at position 1, a nitro group at position 3, and a nitrile at position 2.
Comparison with Similar Pyrazole-4-carbonitrile Derivatives
Structural and Functional Group Variations
The table below highlights key structural analogs and their distinguishing features:
Reactivity and Stability
- Hydroxy Group : Enhances solubility in polar solvents via hydrogen bonding but may reduce thermal stability compared to alkylated analogs.
- Nitro Group : Electron-withdrawing nature increases electrophilicity at the nitrile carbon, favoring nucleophilic additions.
- Comparison: Nitro vs. Amino: Amino derivatives (e.g., 5-amino-1-ethyl-3-methylpyrazole-4-carbonitrile ) exhibit higher basicity and nucleophilicity. Hydroxy vs. Halogen: Iodo analogs (e.g., 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile ) are more reactive in cross-coupling reactions.
Research Findings and Data Highlights
Physicochemical Properties
Computational Insights
- Electrostatic Potential: The nitro group in this compound creates a polarized region near the nitrile, enhancing reactivity toward nucleophiles .
- Docking Studies : Triazole-pyrazole hybrids demonstrate strong binding to cancer targets (e.g., tubulin) due to planar triazole rings .
Biological Activity
1-Hydroxy-3-nitro-1H-pyrazole-4-carbonitrile, with the molecular formula and CAS number 181585-88-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound is characterized by the following structural features:
- IUPAC Name : 1-hydroxy-3-nitropyrazole-4-carbonitrile
- Molecular Weight : 154.08 g/mol
- SMILES Notation : C1=C(C(=NN1O)N+[O-])C#N
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against a range of microbial pathogens.
- Antitumor Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in breast and prostate cancer cell lines.
- Anti-inflammatory Effects : Evidence points towards its role in modulating inflammatory responses.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It appears to modulate enzyme activity and influence signaling pathways involved in cell proliferation and inflammation.
Target Enzymes and Pathways
Research has shown that pyrazole derivatives can inhibit key enzymes related to cancer progression:
- VEGFR-2 Inhibition : Inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have shown promise in reducing tumor growth by affecting angiogenesis .
- Kinase Inhibition : Pyrazoles are known for their ability to inhibit various kinases involved in tumor growth and metastasis, such as BRAF and EGFR .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
- Antitumor Efficacy :
-
Antimicrobial Properties :
- Research indicated that derivatives of this compound displayed notable antimicrobial activity against various bacterial strains, enhancing its potential as a therapeutic agent in infectious diseases.
-
Anti-inflammatory Studies :
- Investigations into the anti-inflammatory properties revealed that the compound could reduce pro-inflammatory cytokine production in vitro, indicating its utility in treating inflammatory conditions.
Comparative Analysis with Similar Compounds
A comparison with other pyrazole derivatives highlights the unique properties of this compound:
| Compound Name | Antitumor Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 1-Hydroxy-3-nitro-1H-pyrazole | Moderate | High | Moderate |
| 5-Methylpyrazole | High | Moderate | Low |
| 3-Amino-pyrazole | High | High | High |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing pyrazole-4-carbonitrile derivatives, and how can they be adapted for 1-Hydroxy-3-nitro-1H-pyrazole-4-carbonitrile?
- Methodological Answer : Pyrazole-4-carbonitriles are typically synthesized via cyclocondensation reactions or functionalization of pre-existing pyrazole cores. For example:
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to introduce triazole moieties to pyrazole carbonitriles (e.g., azido intermediates reacting with alkynes) .
- Nitration : Direct nitration of pyrazole precursors using nitric acid/sulfuric acid mixtures under controlled temperatures (0–50°C) can introduce nitro groups. Regioselectivity must be monitored via HPLC or TLC .
- Catalysis : Biocatalysts like guar gum have been reported for eco-friendly pyrazole synthesis, achieving yields >80% under aqueous conditions .
- Adaptation : For 1-Hydroxy-3-nitro derivatives, hydroxylation via hydrolysis of halogenated intermediates or oxidation of methyl groups could be explored, followed by nitration.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Key Techniques :
- NMR : H NMR detects aromatic protons (δ 7.5–9.5 ppm for nitro groups) and hydroxyl protons (δ 10–14 ppm, broad). C NMR identifies nitrile carbons (δ 110–120 ppm) and nitro-substituted carbons (δ 140–150 ppm) .
- IR : Nitrile stretches appear at 2230–2245 cm, nitro groups at 1335–1545 cm, and hydroxyl bands at 3150–3285 cm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M] at m/z 154.08 for CHNO) and fragmentation patterns .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration or hydroxylation of pyrazole-4-carbonitriles be addressed?
- Strategies :
- Computational Modeling : Density Functional Theory (DFT) predicts electrophilic aromatic substitution preferences. Nitro groups favor the 3-position due to electron-withdrawing effects stabilizing intermediates .
- Directed Functionalization : Use protecting groups (e.g., benzyl or methoxyethyl) to block undesired positions during synthesis .
- Reaction Monitoring : In-situ IR or LC-MS tracks regioselectivity, enabling real-time optimization .
Q. What contradictions arise in interpreting NMR data for nitro-pyrazoles, and how can they be resolved?
- Common Issues :
- Tautomerism : Nitro and hydroxyl groups cause tautomeric shifts, altering proton chemical shifts. For example, hydroxyl protons may appear as broad singlets or vanish due to exchange with DMSO-d .
- Solvent Effects : CDCl vs. DMSO-d solvents shift nitrile and aromatic proton signals. Reference spectra in consistent solvents for accurate assignments .
Q. How can computational tools enhance the design of derivatives or predict biological activity?
- Methods :
- Molecular Docking : Screen derivatives against target proteins (e.g., CRF-1 receptors) using AutoDock or Schrödinger .
- QSAR Models : Correlate substituent effects (e.g., nitro, hydroxy) with logP or IC values to prioritize synthetic targets .
- Crystallography : SHELX software refines X-ray structures to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
